Fluorescein (sodium salt)

Description

BenchChem offers high-quality Fluorescein (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescein (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

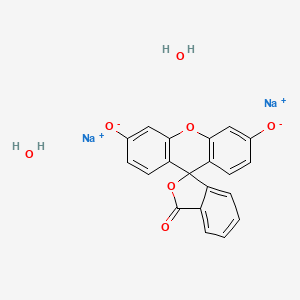

IUPAC Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O5.2Na.2H2O/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;;;/h1-10,21-22H;;;2*1H2/q;2*+1;;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZHABLJUKPBIE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].O.O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Na2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorescein sodium salt mechanism of fluorescence

An In-Depth Technical Guide to the Fluorescence Mechanism of Fluorescein Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescein, a synthetic organic dye, has long been a cornerstone in biological research due to its brilliant green fluorescence.[][2] Its sodium salt is widely utilized as a fluorescent tracer in a myriad of applications, from cellular imaging to diagnostics.[2][3][4] This technical guide, crafted from the perspective of a Senior Application Scientist, delves into the core mechanism of fluorescein's fluorescence. It provides not just a theoretical underpinning but also practical, field-proven insights to empower researchers in leveraging this versatile fluorophore to its full potential. We will explore the photophysical principles, the critical influence of the microenvironment—particularly pH—and provide robust experimental protocols designed for reproducibility and accuracy.

The Fundamental Photophysics of Fluorescein Fluorescence

The journey of a fluorescein molecule from light absorption to emission is a rapid and fascinating quantum process. At its heart, fluorescence is a form of photoluminescence where a molecule absorbs a photon of light, promoting an electron to an excited state, and then emits a photon as the electron returns to its ground state.[][5]

The Jablonski Diagram: A Visual Representation of Fluorescence

The process of fluorescence is elegantly illustrated by the Jablonski diagram.[6][7][8][9][10] In its ground state (S₀), the electrons of the fluorescein molecule occupy the lowest available energy levels. Upon absorbing a photon of light with sufficient energy (typically in the blue range for fluorescein), an electron is instantaneously promoted to a higher vibrational level of an excited singlet state (S₁ or S₂).[6][7]

From this highly excited and unstable state, the electron rapidly loses some of its energy as heat through a non-radiative process called internal conversion, relaxing to the lowest vibrational level of the first excited singlet state (S₁).[7] This process is incredibly fast, occurring on the picosecond timescale.

The final step is the emission of a photon as the electron returns to the ground state (S₀).[6] Because some energy was lost as heat during internal conversion, the emitted photon has less energy and therefore a longer wavelength than the absorbed photon.[5][6] This difference in wavelength between the excitation and emission maxima is known as the Stokes shift. For fluorescein, this results in the characteristic green fluorescence when excited by blue light.[11]

Caption: A simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

The Molecular Structure of Fluorescein

Fluorescein is a xanthene-based dye with the chemical formula C₂₀H₁₂O₅.[] Its structure features a conjugated system of aromatic rings, which is responsible for its ability to absorb and emit light. The sodium salt form, often referred to as uranine, is highly soluble in water, making it ideal for biological applications.[3][12]

The Critical Influence of the Microenvironment on Fluorescein's Fluorescence

The fluorescence of fluorescein is not an intrinsic constant but is exquisitely sensitive to its local environment. For the researcher, understanding and controlling these factors is paramount to obtaining reliable and reproducible data.

The Paramount Importance of pH

The most significant environmental factor influencing fluorescein's fluorescence is pH.[][13][14][15] Fluorescein has a pKa of approximately 6.4 and can exist in several ionic forms depending on the pH of the solution.[2][13] These different forms have distinct absorption and emission properties.

-

Dianion (pH > 8): In alkaline solutions, fluorescein exists predominantly as a dianion, where both the phenol and carboxylic acid groups are deprotonated.[13][15] This form exhibits the strongest fluorescence, with a high quantum yield (around 0.93 in 0.1 M NaOH).[16][17] It has a maximum absorption at approximately 490 nm and a maximum emission around 515 nm.[15][17]

-

Monoanion (pH ~6.4): As the pH decreases towards its pKa, the phenolic group becomes protonated, forming the monoanion.[13] This form has a blue-shifted absorption spectrum and a significantly lower fluorescence quantum yield.[13][18]

-

Neutral and Cationic Forms (pH < 5): At even lower pH values, the carboxylic acid group becomes protonated, leading to the neutral form, and further acidification can lead to a cationic form.[13] These forms are essentially non-fluorescent when excited at 490 nm.[17][18]

This pronounced pH sensitivity makes fluorescein an excellent pH indicator for biological systems, which typically operate around a neutral pH.[17] However, it also underscores the critical need to maintain a stable and well-defined pH in any quantitative fluorescence assay using fluorescein.

Caption: The relationship between pH and the fluorescent properties of fluorescein's ionic forms.

Solvent Polarity and Viscosity

The photophysical properties of fluorescein can also be influenced by the polarity and viscosity of the solvent. While highly soluble in aqueous solutions, changes in the solvent environment can alter the fluorescence quantum yield and lifetime. For instance, in different alcohols, both the radiative and non-radiative decay rates can be affected.[19] Increased solvent viscosity can sometimes lead to an increase in fluorescence intensity by restricting molecular vibrations that can lead to non-radiative decay.

Temperature Effects

Temperature can also impact fluorescein's fluorescence. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is primarily due to an increased probability of non-radiative decay pathways at higher temperatures. Studies have shown a linear decrease in the ratiometric signal of fluorescein with increasing temperature.[20]

Practical Considerations for the Application Scientist

Beyond the fundamental principles, a senior application scientist must be acutely aware of the practical challenges that can affect the quality of experimental data.

Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching, or fading, is the irreversible photochemical destruction of a fluorophore upon exposure to light.[21][22][23][24] For fluorescein, this process is a significant concern, especially in applications requiring prolonged or high-intensity illumination, such as time-lapse microscopy.[22][25]

The mechanism of photobleaching often involves the excited fluorophore transitioning from the singlet excited state (S₁) to a long-lived triplet state (T₁).[21][22] In this triplet state, the molecule is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the fluorophore, rendering it non-fluorescent.[22]

Strategies to Mitigate Photobleaching:

-

Minimize Excitation Light Exposure: Use the lowest possible excitation intensity and exposure time necessary to obtain a good signal-to-noise ratio.

-

Use Antifade Reagents: Commercially available antifade mounting media often contain compounds that scavenge free radicals and reduce photobleaching.

-

Choose More Photostable Alternatives: For demanding applications, consider using more photostable derivatives of fluorescein, such as Alexa Fluor 488 or DyLight 488.[26]

Caption: Simplified schematic of the photobleaching process involving the triplet state.

Quenching: The Reduction of Fluorescence Intensity

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent complexes. High concentrations of fluorescein can lead to self-quenching.

Key Experimental Protocols

To ensure the integrity of your experimental results, it is crucial to follow well-defined and validated protocols.

Preparation of a Fluorescein Stock Solution

A reliable stock solution is the foundation of any quantitative fluorescence experiment.

Materials:

-

Fluorescein sodium salt powder

-

100 mM Sodium Borate buffer, pH 9.0

-

Volumetric flasks and pipettes

-

Amber or foil-wrapped storage vials

Protocol:

-

Accurately weigh out the desired amount of fluorescein sodium salt powder.

-

Dissolve the powder in a small volume of the sodium borate buffer in a volumetric flask.

-

Once fully dissolved, bring the solution to the final volume with the buffer.

-

Store the stock solution in a dark, refrigerated environment (2-8 °C). It is recommended to prepare fresh dilutions for each experiment.

Generating a Fluorescence Standard Curve

To quantify fluorescence measurements, it is essential to generate a standard curve to correlate arbitrary fluorescence units with a known concentration of the fluorophore.[27][28][29][30]

Materials:

-

Fluorescein stock solution (e.g., 100 µM)

-

100 mM Sodium Borate buffer, pH 9.0

-

96-well black, clear-bottom microplate

-

Microplate reader with appropriate filters for fluorescein (Excitation: ~485 nm, Emission: ~520 nm)[27][28][29]

Protocol:

-

Prepare Serial Dilutions: Create a series of fluorescein standards by serially diluting the stock solution in the sodium borate buffer. A typical concentration range might be from 10 µM down to the low nanomolar or picomolar range.

-

Plate the Standards: Pipette a fixed volume (e.g., 100 µL) of each standard into multiple wells of the 96-well plate to have technical replicates (e.g., triplicates or quadruplicates). Include buffer-only wells as a blank.

-

Measure Fluorescence: Read the fluorescence intensity of the plate using a microplate reader with the appropriate excitation and emission settings for fluorescein.

-

Data Analysis: Subtract the average fluorescence of the blank wells from all standard wells. Plot the average blank-corrected fluorescence intensity against the corresponding fluorescein concentration. Perform a linear regression to determine the relationship between fluorescence and concentration.

Caption: A streamlined workflow for generating a fluorescein standard curve.

Applications in Modern Research

The robust and well-characterized fluorescence of fluorescein has made it an indispensable tool in a vast array of research applications.

-

Fluorescence Microscopy: Fluorescein and its derivatives, particularly fluorescein isothiocyanate (FITC), are widely used to label antibodies and other biomolecules for immunofluorescence staining of cells and tissues.[][31] This allows for the visualization of specific proteins and cellular structures.[]

-

Flow Cytometry: FITC-conjugated antibodies are a mainstay in flow cytometry for identifying and quantifying specific cell populations based on the expression of cell surface or intracellular markers.[][26][31]

-

Bio-imaging and Diagnostics: Fluorescein is used as a diagnostic agent in ophthalmology for procedures like fluorescein angiography to visualize retinal blood flow.[3][12][32] Its derivatives are also being explored for intravital fluorescence imaging.[33]

Quantitative Data Summary

| Property | Value | Conditions |

| Excitation Maximum | ~494 nm | In water[] |

| Emission Maximum | ~521 nm | In water[3][12] |

| Quantum Yield (Φ) | 0.925 ± 0.015 | In 0.1 N NaOH[19] |

| Fluorescence Lifetime (τ) | ~4.0 ns | In 0.1 M NaOH[2][16] |

| pKa | ~6.4 | [2][13] |

Conclusion

Fluorescein sodium salt remains a powerful and versatile tool for researchers. A thorough understanding of its fluorescence mechanism, particularly its sensitivity to the local environment, is crucial for its effective application. By adhering to robust experimental protocols and being mindful of potential pitfalls such as photobleaching, scientists can harness the bright fluorescence of this classic dye to generate high-quality, reproducible data that drives scientific discovery.

References

-

Patel, M., & Kasi, A. (2023). Fluorescein. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Macsen Labs. (n.d.). Fluorescein Dye & its Sodium Salt | Structure & Uses. Retrieved from [Link]

-

Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588–2600. Retrieved from [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327–334. Retrieved from [Link]

-

Wikipedia. (2024, January 5). Fluorescein. Retrieved from [Link]

-

Wikipedia. (2023, December 18). Fluorescein isothiocyanate. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluorescein Sodium?. Retrieved from [Link]

-

ResearchGate. (n.d.). Ionic forms of fluorescein 1 according the pH domains and their relative fluorescence intensities. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Steady-state fluorescence spectra vs. pH values of fluorescein.... Retrieved from [Link]

-

Le Guern, F., Nour, H., & B-H, A. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. Molecules, 25(23), 5717. Retrieved from [Link]

-

T S, R., & D, M. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination. Molecules, 25(18), 4124. Retrieved from [Link]

-

FluoroFinder. (n.d.). FITC Dye Profile. Retrieved from [Link]

-

Pilla, V., Gonçalves, A. C., Lodeiro, C., & Santos, J. L. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 32. Retrieved from [Link]

-

iGEM. (2019, July 21). Calibration Protocol - Fluorescence Standard Curve with Fluorescein. Retrieved from [Link]

-

Jones, D. B. (2013). Fluorescein Derivatives in Intravital Fluorescence Imaging. Journal of Biophotonics, 6(10), 754–763. Retrieved from [Link]

-

NIGHTSEA. (n.d.). Physics of Fluorescence - the Jablonski Diagram. Retrieved from [Link]

-

Pilla, V., Gonçalves, A. C., Lodeiro, C., & Santos, J. L. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Chemosensors, 6(3), 32. Retrieved from [Link]

-

Turner BioSystems. (n.d.). Fluorescein Measurement. Retrieved from [Link]

-

Sarspec. (n.d.). application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell. Retrieved from [Link]

-

Sun, W., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Fluorescence Properties of Twenty Fluorescein Derivatives. Journal of Fluorescence, 7(1), 17–25. Retrieved from [Link]

-

Evident Scientific. (n.d.). Jablonski Energy Diagram. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Fluorescence - Flow Cytometry Guide. Retrieved from [Link]

-

Physics Forums. (2008, October 30). Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule. Retrieved from [Link]

-

AxisPharm. (2022, October 11). Introduction to Fluorescent Dyes for Flow Cytometry Applications. Retrieved from [Link]

-

iGEM. (2018, October 17). Calibration 3: Fluorescence standard curve - Fluorescein Protocol. Retrieved from [Link]

-

iGEM. (n.d.). Calibration Protocol - Fluorescence Standard Curve with Fluorescein v1. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of ionic and tautomeric forms of fluorescein. Retrieved from [Link]

-

Bar-Haim, O., Schevchuk, A. I., & Korchev, Y. E. (2021). Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity. Molecules, 26(11), 3183. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of fluorescein sodium salt. Retrieved from [Link]

-

DrugBank Online. (n.d.). Fluorescein Sodium. Retrieved from [Link]

-

Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Retrieved from [Link]

-

HORIBA. (n.d.). What is the Jablonski Diagram?. Retrieved from [Link]

-

Molecular Expressions Microscopy Primer. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Retrieved from [Link]

-

Wikipedia. (2023, July 14). Jablonski diagram. Retrieved from [Link]

-

iGEM. (n.d.). Calibration Protocol - Plate Reader Fluorescence Calibration with Fluorescein v2. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Photobleaching. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Fluorescein. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Microscopy. Retrieved from [Link]

-

Sernetz, M., & Thaer, A. (1970). Fluorescence properties of free and protein bound fluorescein dyes. I. Macrospectrofluorometric measurements. Analytical Biochemistry, 38(1), 66–77. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]

Sources

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. macsenlab.com [macsenlab.com]

- 4. What are the common fluorescein applications? | AAT Bioquest [aatbio.com]

- 5. Introduction to Fluorescent Dyes for Flow Cytometry Applications | AxisPharm [axispharm.com]

- 6. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 7. Jablonski Energy Diagram [evidentscientific.com]

- 8. horiba.com [horiba.com]

- 9. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 13. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. static1.squarespace.com [static1.squarespace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Fluorophore Photobleaching | Nikon’s MicroscopyU [microscopyu.com]

- 22. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 23. Photobleaching - Wikipedia [en.wikipedia.org]

- 24. Photobleaching Principles | Thermo Fisher Scientific - BR [thermofisher.com]

- 25. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 27. Calibration Protocol - Fluorescence Standard Curve with Fluorescein [protocols.io]

- 28. static.igem.org [static.igem.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. FITC/Fluorescein [labome.com]

- 32. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. Fluorescein Derivatives in Intravital Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Purification of Fluorescein Sodium Salt

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification of fluorescein sodium salt (uranine). Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, validates the integrity of the described methods, and is grounded in authoritative scientific principles.

Introduction: The Enduring Utility of a Classic Fluorophore

First synthesized in 1871 by Adolf von Baeyer, fluorescein is a synthetic organic fluorophore that has become indispensable across a vast range of scientific disciplines.[1][2][3] Its disodium salt, known as fluorescein sodium or uranine, exhibits high water solubility and intense green fluorescence under blue or UV light, making it a cornerstone tool in medical diagnostics, cellular biology, and analytical chemistry.[3][4][5][6] Applications range from ophthalmic angiography to detect retinal disorders to labeling antibodies and nucleic acids for fluorescence microscopy.[4][6][7][8]

The reliability of these applications hinges on the purity of the compound. This guide offers a comprehensive examination of the foundational synthesis reaction and the critical purification methodologies required to produce high-quality fluorescein sodium salt suitable for demanding research and development environments.

The Core Synthesis: A Modern Look at a Historic Reaction

The foundational method for producing fluorescein is the acid-catalyzed condensation of phthalic anhydride with two equivalents of resorcinol.[1][4][9][10] This reaction is a classic example of a Friedel-Crafts acylation.

The Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The synthesis proceeds through a two-stage Friedel-Crafts reaction followed by a dehydration cyclization to form the characteristic xanthene core.

-

Catalyst Activation: The reaction is initiated by a Lewis or Brønsted acid catalyst, which activates a carbonyl group on the phthalic anhydride, rendering it highly electrophilic.[4][9]

-

First Electrophilic Attack: The electron-rich ring of a resorcinol molecule attacks the activated carbonyl carbon. This is the first Friedel-Crafts acylation step.[9][11]

-

Second Electrophilic Attack: The intermediate product contains a second carbonyl group which, upon activation by the catalyst, is attacked by a second resorcinol molecule.[9][11]

-

Dehydration and Cyclization: An intramolecular condensation reaction occurs where a hydroxyl group from each resorcinol moiety reacts, eliminating two molecules of water and forming the central ether linkage of the xanthene structure.[9][12][13]

Caption: A general workflow for the purification of fluorescein.

Recrystallization by pH Swing

This is the most common and effective initial purification step.

-

Principle: Fluorescein's solubility is highly pH-dependent. The sodium salt is soluble in alkaline water, while the lactone form is insoluble. This difference is exploited to separate it from many impurities.

-

Protocol:

-

Dissolve the crude fluorescein in a dilute aqueous sodium hydroxide solution.

-

Filter the solution to remove any insoluble byproducts.

-

While stirring vigorously, slowly add dilute hydrochloric acid to the filtrate. As the pH drops below ~4, the purified fluorescein will precipitate out of the solution. [14] 4. Collect the solid by filtration, wash thoroughly with water to remove salts, and dry completely.

-

Column Chromatography

For the highest purity, particularly for removing isomeric or closely related byproducts, column chromatography is the method of choice. [15]

-

Principle: The compound mixture is passed through a column packed with a stationary phase (e.g., silica gel). Separation occurs based on the differential partitioning of each component between the stationary phase and the mobile phase (solvent).

-

Stationary Phases:

Purification via the Diacetate Intermediate

For exacting standards, a chemical derivatization and purification route is employed. [17][18]

-

Principle: Crude fluorescein is converted to its non-fluorescent diacetate derivative using acetic anhydride. This derivative has different solubility properties and is often easier to crystallize or purify by chromatography.

-

Protocol:

-

React crude fluorescein with acetic anhydride and a catalyst (e.g., pyridine) to form O,O'-diacetylfluorescein.

-

Purify the diacetate derivative by recrystallization from a solvent like ethanol. [17] 3. Hydrolyze the purified diacetate derivative back to high-purity fluorescein using a mild base (e.g., ammonium hydroxide). [17]

-

Quality Control and Characterization

Validation of the final product's identity and purity is a critical final step.

| Analytical Technique | Purpose | Expected Result |

| Melting Point | Assesses purity. | 314–316°C. Impurities cause depression and broadening of this range. [9][19] |

| HPLC (High-Performance Liquid Chromatography) | Quantifies purity and detects related-substance impurities. | A single major peak corresponding to fluorescein. Used to identify and quantify specific impurities. [20][21] |

| UV-Vis Spectroscopy | Confirms identity and concentration. | Absorption maximum (λmax) at ~494 nm in aqueous solution (pH > 8). [1][4] |

| Fluorescence Spectroscopy | Confirms photophysical properties. | Emission maximum (λem) at ~512-521 nm when excited at λmax. [1][4] |

| ¹H NMR Spectroscopy | Confirms chemical structure. | The resulting spectrum should match the known proton signals for the fluorescein structure. [9] |

Conclusion

The synthesis of fluorescein is a historic reaction that remains fundamentally relevant. However, the transformation of the crude product into a pure, reliable reagent for scientific and medical applications requires a multi-step purification strategy. Understanding the principles behind each step—from catalyst choice in the initial reaction to the selection of a purification method tailored to the desired final purity—is paramount. By employing the validated protocols for synthesis, conversion, purification, and characterization outlined in this guide, researchers can ensure the integrity and reproducibility of their experimental outcomes.

References

- Wikipedia. (n.d.). Fluorescein.

- Malapit, C. A. (n.d.). SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University, Department of Chemistry.

- Fox, K. (n.d.). Chem 213 Synthetic #2 FFR Green Synthesis of Fluorescein Dye. CDN.

- International Scientific Organization. (2018). A review of synthesis of fluorescein based advanced materials. IJCBS, 14, 120-141.

- Macsen Labs. (n.d.). Fluorescein Dye & its Sodium Salt | Structure & Uses.

- Labmonk. (n.d.). Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride. Scribd.

- Homework.Study.com. (n.d.). Draw a complete mechanism for formation of fluorescein.

- Elsevier Ltd. (2012). One-step synthesis of a fluorescein derivative and mechanistic studies.

- Science made alive: Chemistry/Experiments. (n.d.). Reaction of phthalic anhydride and resorcinol.

- ACS Publications. (n.d.). Novel Fluorescein Hierarchical Structures Fabricated by Recrystallization under Control of Polyelectrolytes. Crystal Growth & Design.

- ACS Publications. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry.

- ACS Publications. (n.d.). Novel Fluorescein Hierarchical Structures Fabricated by Recrystallization under Control of Polyelectrolytes. Crystal Growth & Design.

- BenchChem. (2025). A Technical Guide to the Synthesis and Application of Sodium Fluorescein for Research.

- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Fluorescein-PEG6-NHS Ester Conjugates.

- Google Patents. (n.d.). WO2008073764A2 - Substantially pure fluorescein.

- Oxford Academic. (n.d.). Purification and Analysis of fluorescein-Labeled Antisera by Column Chromatography1. The Journal of Immunology.

- McDevitt, H. O., Peters, J. H., et al. (n.d.). PURIFICATION AND ANALYSIS OF FLUORESCEIN-LABELED ANTISERA BY COLUMN CHROMATOGRAPHY 1.

- (2023). Fluorescein Sodium – Application in Therapy and Current Clinical Research.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Fluorescein Sodium Salt in Scientific Discovery and Medical Practice.

- Portal de Periódicos da CAPES. (n.d.). THE CHROMATOGRAPHIC PURIFICATION OF FLUORESCEIN-ANTIBODY.

- YouTube. (2024, March 10). Making Fluorescein.

- Google Patents. (n.d.). CN103288844A - Preparation method of fluorescein sodium.

- (2023, April 24). Fluorescein Sodium: Pharmacokinetics, Preparation, Side Effects And Application Studies.

- Google Patents. (n.d.). WO2017082430A1 - High-purity fluorescein sodium.

- Google Patents. (n.d.). CN106188085A - A kind of process preparing fluorescein.

- Pharmaffiliates. (n.d.). Fluorescein-impurities.

- Semantic Scholar. (n.d.). Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography.

- Google Patents. (n.d.). EP2114953B1 - Process for preparing substantially pure fluorescein.

- Scribd. (n.d.). Synthesis of Fluorescein Dye Using | PDF.

- (n.d.). Synthesis of Fluorescein Dye Using Microwave Radiations and its Application on Textile Substrates.

- NIH. (n.d.). Fluorescein - StatPearls - NCBI Bookshelf.

Sources

- 1. chimique.wordpress.com [chimique.wordpress.com]

- 2. iscientific.org [iscientific.org]

- 3. macsenlab.com [macsenlab.com]

- 4. Fluorescein - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. scribd.com [scribd.com]

- 11. homework.study.com [homework.study.com]

- 12. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 13. youtube.com [youtube.com]

- 14. CN103288844A - Preparation method of fluorescein sodium - Google Patents [patents.google.com]

- 15. academic.oup.com [academic.oup.com]

- 16. THE CHROMATOGRAPHIC PURIFICATION OF FLUORESCEIN-ANTIBODY [periodicos.capes.gov.br]

- 17. pubs.acs.org [pubs.acs.org]

- 18. EP2114953B1 - Process for preparing substantially pure fluorescein - Google Patents [patents.google.com]

- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2008073764A2 - Substantially pure fluorescein - Google Patents [patents.google.com]

Fluorescein (sodium salt) excitation and emission spectra.

An In-Depth Technical Guide to the Excitation and Emission Spectra of Fluorescein (Sodium Salt)

Abstract

Fluorescein, and its highly water-soluble sodium salt, stands as one of the most vital and widely utilized fluorophores in scientific research. Its brilliant green fluorescence, high quantum yield, and sensitivity to its local environment make it an indispensable tool in fields ranging from cell biology to drug development. However, accurate and reproducible fluorescence-based assays demand a sophisticated understanding of its core photophysical properties. This guide provides a comprehensive, in-depth exploration of the excitation and emission spectra of fluorescein sodium salt. We will delve into the theoretical underpinnings of its fluorescence, meticulously detail the environmental factors that modulate its spectral characteristics, and provide a field-proven, self-validating protocol for its precise measurement. This document is intended for researchers, scientists, and drug development professionals who seek to move beyond routine application and achieve mastery in their fluorescence-based methodologies.

The Fundamental Photophysics of Fluorescein

A molecule's ability to fluoresce is governed by its electronic structure and the transitions that occur upon interaction with light. The Jablonski diagram provides a powerful conceptual framework for visualizing these processes.[1][2][3][4][5]

A Journey Through the Jablonski Diagram

When a fluorescein molecule absorbs a photon of light, an electron is promoted from its stable ground state (S₀) to a higher energy, excited singlet state (S₁ or S₂).[1][2] This process of absorption is incredibly rapid. The molecule then undergoes a series of non-radiative relaxations, quickly losing vibrational energy and cascading down to the lowest vibrational level of the first excited singlet state (S₁).[1][4] From this state, the molecule can return to the ground state by emitting a photon. This radiative transition is what we observe as fluorescence .[3] Because some energy is lost through vibrational relaxation, the emitted photon is of lower energy (and thus longer wavelength) than the absorbed photon.[1] This energy difference between the peak excitation and peak emission wavelengths is known as the Stokes Shift .[6]

Caption: Standard operating procedure for measuring fluorescein's excitation and emission spectra.

Detailed Step-by-Step Methodology

-

Preparation of Solutions:

-

Causality: A buffered solution is essential to control the pH, ensuring fluorescein remains in its highly fluorescent dianionic state. [7][8] * Action: Prepare a 1X PBS solution at pH 7.4. Prepare a working solution of fluorescein sodium salt (e.g., 1 µM) in the 1X PBS. Prepare a "blank" sample containing only the 1X PBS.

-

-

Instrument Configuration:

-

Causality: Allowing the xenon arc lamp to warm up ensures stable light output for consistent excitation. Slit widths control the spectral resolution and signal-to-noise ratio; narrower slits provide better resolution but less signal.

-

Action: Power on the spectrofluorometer and allow the lamp to stabilize for at least 30 minutes. Set both excitation and emission monochromator slit widths to a suitable value (e.g., 5 nm for initial scans).

-

-

Blank Subtraction:

-

Causality: The blank measurement accounts for any intrinsic fluorescence from the cuvette and solvent, as well as Raman scattering from water molecules. [8]Subtracting this background is critical for obtaining the true spectrum of the fluorophore.

-

Action: Place the blank cuvette in the sample holder. Perform an emission scan and an excitation scan over the desired ranges. Store these spectra as the background.

-

-

Acquisition of Emission Spectrum:

-

Acquisition of Excitation Spectrum:

-

Causality: To measure the excitation profile (which should mirror the absorption spectrum)[9][8], the emission must be monitored at or near its maximum.

-

Action: Set the emission monochromator to the peak wavelength found in the emission scan (approx. 514-516 nm). [7][11]Scan the excitation monochromator from 400 nm to 510 nm.

-

-

Data Processing and Analysis:

-

Causality: Final data processing reveals the true spectral characteristics of the fluorophore.

-

Action: Subtract the stored blank spectra from the corresponding sample spectra. Identify the wavelengths of maximum intensity for both the corrected excitation (λex) and emission (λem) spectra. Calculate the Stokes Shift by subtracting λex from λem.

-

Conclusion and Best Practices

Fluorescein sodium salt is a powerful and versatile fluorophore, but its utility is directly proportional to the rigor of the experimental approach. As we have demonstrated, factors such as pH, concentration, and solvent must be meticulously controlled to ensure data integrity. By grounding experimental design in a firm understanding of the photophysical principles outlined in the Jablonski diagram and by adhering to a self-validating measurement protocol, researchers can confidently and accurately characterize the excitation and emission spectra of fluorescein. This foundational knowledge is paramount for the development of robust, reproducible, and reliable fluorescence-based assays in any research or drug development setting.

References

-

Title: Physics of Fluorescence - the Jablonski Diagram Source: NIGHTSEA URL: [Link]

-

Title: Fluorescence spectroscopy - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Factors That Affect Fluorescein Analysis Source: Defense Technical Information Center (DTIC) URL: [Link]

-

Title: ExperimentFluorescenceSpectroscopy Source: Emerald Cloud Lab URL: [Link]

-

Title: What is the Jablonski Diagram? Source: HORIBA URL: [Link]

-

Title: Jablonski Energy Diagram Source: Evident Scientific URL: [Link]

-

Title: Jablonski diagram - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. Source: University of California, Irvine URL: [Link]

-

Title: The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein Source: ResearchGate URL: [Link]

-

Title: Substituent Effects of Fluorescein on Photoredox Initiating Performance under Visible Light Source: ACS Omega URL: [Link]

-

Title: Absorbance and emission spectrum of fluorescein sodium salt and the... Source: ResearchGate URL: [Link]

-

Title: Solvent Effects on Fluorescence Emission Source: Evident Scientific URL: [Link]

-

Title: Fluorescence spectra of fluorescein in aqueous solutions with indicated... Source: ResearchGate URL: [Link]

-

Title: Experimental set-up for measuring fluorescence. Source: ResearchGate URL: [Link]

-

Title: An Introduction to Fluorescence Spectroscopy Source: University of California, Irvine URL: [Link]

-

Title: Fluorescein isothiocyanate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging Source: Royal Society of Chemistry URL: [Link]

-

Title: Fluorescence Quantum Yields—Methods of Determination and Standards Source: ResearchGate URL: [Link]

-

Title: Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor−π–Acceptor Dyads with Varied Bridge Lengths in Polar Solvents Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Difference between fluorescein and FITC labeling Source: Bio-Synthesis Inc. URL: [Link]

-

Title: How to deal with inner filter effect in fluorescence experiments Source: Texas Christian University URL: [Link]

- Title: Fluorescent dyes with large stokes shifts Source: Google Patents URL

-

Title: FITC (Fluorescein isothiocyanate) Source: TdB Labs URL: [Link]

-

Title: A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique Source: PubMed URL: [Link]

-

Title: Fluorescein isothiocyanate (FITC) Source: ALKEMIX URL: [Link]

-

Title: Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy Source: PubMed Central (PMC) URL: [Link]

-

Title: Photobleaching - Wikipedia Source: Wikipedia URL: [Link]

-

Title: How does inner filter effect affect the results of lifetime measurements? Source: ResearchGate URL: [Link]

Sources

- 1. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 2. horiba.com [horiba.com]

- 3. ossila.com [ossila.com]

- 4. Jablonski Energy Diagram [evidentscientific.com]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. US9040704B2 - Fluorescent dyes with large stokes shifts - Google Patents [patents.google.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Fluorescein, disodium salt *CAS 518-47-8* | AAT Bioquest [aatbio.com]

An In-Depth Technical Guide to the Quantum Yield and Photostability of Fluorescein Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein sodium, the water-soluble salt of fluorescein, is a xanthene dye renowned for its brilliant green fluorescence and extensive applications across various scientific disciplines.[1][2] From its use as a fluorescent tracer in ophthalmology and cell biology to its role in immunoassays and drug delivery systems, the utility of fluorescein sodium is intrinsically linked to its photophysical properties.[1][2] Two of the most critical parameters governing its performance are its fluorescence quantum yield and photostability.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of these two key characteristics of fluorescein sodium. As a senior application scientist, this document moves beyond a simple recitation of facts to provide a foundational understanding of the principles, detailed experimental protocols for accurate measurement, and critical insights into the factors that influence these properties. The aim is to equip the reader with the knowledge to not only understand but also to effectively control and optimize the performance of fluorescein sodium in their specific applications.

Section 1: Fluorescence Quantum Yield of Fluorescein Sodium

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[3] A higher quantum yield signifies a more efficient conversion of absorbed light into emitted light, resulting in a brighter fluorescent signal. For fluorescein, the quantum yield is highly dependent on its chemical environment.

Theoretical Framework

Upon absorbing a photon of light, a fluorescein molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1). The molecule can then return to the ground state through several competing de-excitation pathways:

-

Fluorescence (Radiative Decay): The emission of a photon. The rate constant for this process is denoted as kf.

-

Non-Radiative Decay: De-excitation without the emission of a photon. This includes processes like internal conversion (conversion to a lower electronic state of the same multiplicity) and vibrational relaxation (loss of energy as heat). The combined rate constant for these processes is knr.

-

Intersystem Crossing: Transition to a long-lived triplet state (T1), which can lead to phosphorescence or photochemical reactions.

The fluorescence quantum yield is mathematically expressed as:

Φf = kf / (kf + knr)

This equation highlights that the quantum yield is determined by the competition between radiative and non-radiative decay pathways. Any factor that influences the rates of these processes will alter the quantum yield.

Factors Influencing the Quantum Yield of Fluorescein Sodium

The fluorescence quantum yield of fluorescein sodium is not an intrinsic constant but is highly sensitive to its molecular environment. Understanding these factors is crucial for obtaining reproducible and accurate results.

-

pH: The fluorescence of fluorescein is strongly pH-dependent. The dianionic form, which predominates at pH values above 8, is highly fluorescent. In contrast, the monoanionic, neutral, and cationic forms that exist at lower pH values exhibit significantly lower fluorescence. Therefore, maintaining a stable and appropriate pH is critical for consistent quantum yield measurements.

-

Solvent Polarity and Viscosity: The polarity of the solvent can influence the energy levels of the excited state and the rates of non-radiative decay. In polar protic solvents, fluorescein can exist in equilibrium between its neutral and anionic forms. The viscosity of the solvent can also affect the quantum yield; higher viscosity can restrict molecular motion and reduce non-radiative decay pathways, leading to a higher quantum yield.

-

Concentration (Self-Quenching): At high concentrations, fluorescein molecules can interact with each other in the excited state, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching. This is a primary reason for working with dilute solutions when measuring quantum yield.

-

Temperature: An increase in temperature generally leads to a decrease in quantum yield. This is because higher temperatures increase the rate of non-radiative decay processes due to increased molecular collisions and vibrations.

Quantitative Data: Quantum Yield of Fluorescein Sodium

The following table summarizes the reported fluorescence quantum yields of fluorescein in various solvents and conditions. It is important to note that these values are subject to the experimental conditions under which they were measured.

| Solvent/Condition | Excitation Wavelength (nm) | Quantum Yield (Φf) | Reference |

| 0.1 M NaOH | 496 | 0.95 ± 0.03 | [3] |

| Basic Ethanol | 470 | 0.97 | |

| Ethanol | 425 | 0.79 | |

| 0.1 M Perchloric Acid | 347.5 | 0.60 ± 0.02 | [3] |

| Water | 280 | 0.13 ± 0.01 | [3] |

Experimental Protocol: Relative Quantum Yield Measurement

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

The relative quantum yield (Φx) of an unknown sample (x) is calculated using the following equation, by comparing it to a standard (st) with a known quantum yield (Φst):

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

-

n is the refractive index of the solvent.

This method relies on the principle that for optically dilute solutions with the same absorbance at the same excitation wavelength, the number of absorbed photons is equal.

-

Selection of a Standard: The chosen standard should have a well-documented and stable quantum yield. Its absorption and emission spectra should ideally overlap with those of the sample to minimize wavelength-dependent instrumental variations. For fluorescein, common standards include quinine sulfate in 0.1 M H2SO4 or other well-characterized fluorescent dyes.

-

Optically Dilute Solutions (Absorbance < 0.1): This is a critical requirement to avoid the "inner filter effect." At higher absorbances, the excitation light is significantly attenuated as it passes through the cuvette, leading to non-uniform excitation of the sample and a non-linear relationship between absorbance and fluorescence intensity. Furthermore, low concentrations mitigate the risk of self-quenching.[4]

-

Use of Spectroscopic Grade Solvents: High-purity solvents are essential to eliminate interference from fluorescent impurities that could contribute to the measured emission signal.

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescein sodium sample and the chosen standard in the desired solvent (e.g., 0.1 M NaOH for fluorescein).

-

-

Preparation of Dilutions:

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard, ensuring the absorbance of the most concentrated solution at the excitation wavelength is below 0.1 in a 1 cm path length cuvette.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum of each dilution for both the sample and the standard.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

-

Crucially, all instrument settings (e.g., excitation and emission slit widths, detector voltage) must be kept identical for all measurements of the sample and the standard.

-

-

Data Analysis:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Perform a linear regression for each dataset. The resulting plots should be linear and pass through the origin. The slope of each line is the gradient (Grad).

-

Using the calculated gradients and the known quantum yield of the standard, calculate the quantum yield of the fluorescein sodium sample using the equation provided in section 1.4.1.

-

Caption: Workflow for the relative measurement of fluorescence quantum yield.

Section 2: Photostability of Fluorescein Sodium

Photostability refers to a fluorophore's resistance to photochemical degradation upon exposure to light. The irreversible loss of fluorescence due to light-induced damage is known as photobleaching or fading.[5] For applications requiring prolonged or intense illumination, such as time-lapse microscopy or high-throughput screening, the photostability of fluorescein sodium is a critical consideration.

Mechanisms of Photobleaching

Photobleaching is a complex process involving the excited states of the fluorophore. The primary pathway for photobleaching involves the triplet state (T1).[5]

-

Intersystem Crossing: An excited singlet state (S1) molecule can undergo intersystem crossing to the more stable and longer-lived triplet state (T1).

-

Triplet State Reactions: The long lifetime of the triplet state increases the probability of reactions with other molecules, particularly molecular oxygen.

-

Formation of Reactive Oxygen Species (ROS): The reaction between the triplet state fluorophore and molecular oxygen can generate highly reactive singlet oxygen, which can then react with and destroy the fluorophore or other nearby molecules.

-

Other Reactions: The triplet state can also react with other molecules in the environment or undergo internal rearrangements, leading to non-fluorescent products.

Factors Influencing Photostability

Several factors can influence the rate of photobleaching of fluorescein sodium:

-

Illumination Intensity: Higher light intensity leads to a faster rate of photobleaching as more molecules are excited and have the opportunity to enter the triplet state.

-

Oxygen Concentration: The presence of molecular oxygen is a major contributor to photobleaching. Removing dissolved oxygen from the solution can significantly enhance the photostability of fluorescein.[6][7]

-

pH: The pH of the medium can affect the rate of photobleaching. For fluorescein, photodegradation has been observed to be faster at higher pH values.[8]

-

Mounting Media and Antifade Reagents: In microscopy, the choice of mounting medium is critical. Antifade reagents are compounds that are added to mounting media to reduce photobleaching, often by scavenging reactive oxygen species.[9][10]

Quantitative Assessment of Photostability

The photostability of a fluorophore can be quantified by its photobleaching quantum yield (Φb) or its photobleaching half-life (t1/2).

-

Photobleaching Quantum Yield (Φb): This is the number of molecules that are photobleached per photon absorbed. A lower Φb indicates higher photostability.

-

Photobleaching Half-life (t1/2): This is the time it takes for the fluorescence intensity to decrease to half of its initial value under constant illumination. A longer half-life indicates greater photostability.

Quantitative Data: Obtaining precise and universally applicable quantitative data for the photostability of fluorescein is challenging, as it is highly dependent on the experimental conditions. However, it is generally acknowledged that fluorescein is less photostable than many modern synthetic dyes like the Alexa Fluor series.[11] For instance, under continuous illumination, the fluorescence of fluorescein can be almost completely destroyed within 15 seconds, while more robust dyes show significantly less fading under the same conditions.[1]

Experimental Protocol: Quantifying Photostability

This protocol describes a method for quantifying the photostability of fluorescein sodium in solution by measuring its photobleaching rate.

The rate of photobleaching is determined by monitoring the decrease in fluorescence intensity over time under constant illumination. The resulting decay curve can be fitted to an exponential function to determine the photobleaching rate constant (k) and the half-life (t1/2).

-

Constant Illumination: Maintaining a constant and defined illumination intensity is crucial for obtaining a reproducible photobleaching rate.

-

Controlled Environment: Factors such as temperature, pH, and oxygen concentration should be controlled and documented as they significantly impact photostability. For comparative studies, these parameters must be kept consistent.

-

Dark Control: A sample kept in the dark is used to account for any fluorescence loss due to factors other than photobleaching, such as thermal degradation or chemical instability.[12]

-

Sample Preparation:

-

Prepare a solution of fluorescein sodium in the desired buffer and at a concentration that gives an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

-

-

Instrumentation Setup:

-

Use a spectrofluorometer or a fluorescence microscope equipped with a photometer.

-

Set the excitation and emission wavelengths to the maxima for fluorescein.

-

Set the instrument to a time-scan mode to record fluorescence intensity as a function of time.

-

Use a constant and defined illumination intensity. It is advisable to use neutral density filters to control the intensity.

-

-

Measurement:

-

Place the sample in the instrument and begin recording the fluorescence intensity.

-

Continuously illuminate the sample and record the decay of fluorescence intensity over a set period until it has significantly decreased (e.g., to 10-20% of the initial intensity).

-

Record the fluorescence of a dark control sample at the beginning and end of the experiment.

-

-

Data Analysis:

-

Plot the normalized fluorescence intensity (I/I0) as a function of time.

-

Fit the decay curve to a single or bi-exponential decay function to determine the photobleaching rate constant(s) (k). The choice of a single or bi-exponential fit depends on the observed decay kinetics, which can be influenced by the sample environment.[13]

-

Single Exponential: I(t) = I0 * e-kt

-

Bi-exponential: I(t) = A1 * e-k1t + A2 * e-k2t

-

-

Calculate the photobleaching half-life: t1/2 = ln(2) / k

-

Sources

- 1. Photobleaching Principles | Thermo Fisher Scientific - DE [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]

- 6. Use of an Oxygen Extractor to Minimize Oxidation of compounded Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wrc.org.za [wrc.org.za]

- 9. vectorlabs.com [vectorlabs.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 12. q1scientific.com [q1scientific.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

Guide to the Solubility of Fluorescein Sodium Salt in Diverse Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescein Sodium Salt, also known as Uranine or C.I. 45350, is the disodium salt of fluorescein, a synthetic organic compound first synthesized by Adolf von Baeyer in 1871.[1][2] It presents as an orange-red to dark red, odorless, and hygroscopic powder.[3][4] Its widespread use as a fluorescent tracer in fields ranging from medical diagnostics and ophthalmology to environmental testing and analytical chemistry is due to its intense green fluorescence in solution, which is detectable even at dilutions as low as 0.02 ppm under UV light.[1][5]

A comprehensive understanding of the solubility of Fluorescein Sodium Salt is paramount for its effective application. Solubility dictates the preparation of stock solutions, the design of experimental protocols, and the interpretation of results. In drug development, solubility is a critical determinant of formulation, bioavailability, and efficacy. This guide provides a detailed examination of the physicochemical properties of Fluorescein Sodium Salt, its solubility profile in various common laboratory solvents, the factors influencing its solubility, and a standardized protocol for its experimental determination.

Core Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For Fluorescein Sodium Salt, its ionic nature is the primary determinant of its behavior in different solvents.

Diagram: Chemical Structure of Fluorescein Sodium Salt

Caption: Chemical structure of Fluorescein Sodium Salt.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₀Na₂O₅ | |

| Molecular Weight | 376.27 g/mol | |

| Appearance | Orange-red to dark red powder | [3] |

| pKa (at 25°C) | 2.2, 4.4, 6.7 | [6] |

| Nature | Hygroscopic | [3][4] |

| λmax (absorption) | ~491-494 nm | [3][5][6] |

| λmax (emission) | ~515-521 nm | [1] |

The presence of two sodium ions makes it the water-soluble form of fluorescein.[3] The multiple pKa values indicate that its net charge and, consequently, its solubility and fluorescence, are highly dependent on the pH of the medium.[5][6]

Solubility Profile in Common Laboratory Solvents

The general principle of "like dissolves like" is a useful starting point for understanding the solubility of Fluorescein Sodium Salt. As a polar, ionic compound, it exhibits the highest solubility in polar solvents.

| Solvent | Type | Solubility | Quantitative Data (at 20°C) | Source(s) |

| Water (H₂O) | Polar Protic | Freely Soluble | 500 g/L | [3][4][6][7] |

| Methanol (CH₃OH) | Polar Protic | Freely Soluble | Not specified | [4] |

| Ethanol (C₂H₅OH) | Polar Protic | Soluble / Sparingly Soluble | Not specified | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (inferred) | Not specified | [8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble (inferred) | Not specified | [8] |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar | Practically Insoluble | Not specified | [4] |

Analysis of Solubility Trends:

-

High Aqueous Solubility: The exceptional solubility in water (500 g/L) is attributed to strong ion-dipole interactions between the sodium and carboxylate/phenoxide ions of the molecule and the polar water molecules.[3][6][7]

-

Solubility in Alcohols: It is freely soluble in methanol and at least sparingly soluble in ethanol.[3][4] These polar protic solvents can engage in hydrogen bonding and effectively solvate the ionic compound. The slight discrepancy reported for ethanol may relate to the specific grade or water content of the alcohol used.

-

Polar Aprotic Solvents: While direct quantitative data is limited, studies on the solvatochromism of fluorescein in DMSO and DMF indicate that it is soluble in these solvents.[8] These solvents have high dielectric constants and can solvate cations well, promoting dissolution.

-

Insolubility in Nonpolar Solvents: As expected, it is practically insoluble in nonpolar solvents like diethyl ether, which cannot effectively stabilize the charged ions.[4]

Critical Factors Influencing Solubility

Beyond the choice of solvent, several environmental factors can dramatically alter the solubility of Fluorescein Sodium Salt.

The Effect of pH

The pH of the aqueous medium is the most critical factor influencing both the solubility and the fluorescence of the compound.

-

Alkaline to Neutral pH: In neutral or alkaline solutions, the compound exists in its highly soluble disodium salt form, exhibiting intense green fluorescence.[1]

-

Acidic pH: As the pH becomes acidic, the sodium salt is protonated, converting it to the less soluble free acid form of fluorescein.[9] This conversion leads to a loss of fluorescence and can result in the precipitation of the compound out of the solution.[1][4] The fluorescence transition range is typically between pH 4.0 and 6.0.[6]

Temperature

Presence of Other Salts

The solubility of Fluorescein Sodium Salt can be affected by the presence of other ions in the solution. Specifically, the addition of salts containing heavy metals or certain mineral salts (e.g., calcium, aluminum) can lead to the formation of new, less soluble fluorescein salts, which may precipitate from the solution.[6][11] This is an important consideration in complex media such as buffers or environmental water samples.

Standard Protocol for Experimental Solubility Determination

To ensure accurate and reproducible results, a standardized method for determining solubility is essential. The Shake-Flask Method is a widely accepted equilibrium-based technique foundational to pharmaceutical and chemical research.[12]

Diagram: Shake-Flask Method Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Action: Add an excess amount of solid Fluorescein Sodium Salt to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). "Excess" means that undissolved solid should be clearly visible.

-

Rationale: This ensures that the solution becomes saturated, meaning the solvent has dissolved the maximum amount of solute possible at that temperature.[12]

-

-

Equilibration:

-

Action: Place the sealed container in a constant-temperature environment (e.g., an incubator shaker or a temperature-controlled water bath) and agitate for a prolonged period, typically 24 to 72 hours.

-

Rationale: Continuous agitation at a stable temperature is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.[12] This timeframe is generally sufficient to prevent misleading results from metastable supersaturated solutions.

-

-

Phase Separation:

-

Action: Once equilibrium is reached, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the sample to pellet the excess solid.

-

Rationale: Centrifugation provides a clear separation, making the subsequent filtration step more efficient and reducing the risk of clogging the filter.[12]

-

-

Filtration and Sample Preparation:

-

Action: Carefully withdraw the clear supernatant and filter it through a chemically inert, non-absorbent syringe filter (e.g., a 0.22 µm PTFE filter). Collect the filtrate. Prepare a series of dilutions of the filtrate using the same solvent.

-

Rationale: Filtration removes any remaining fine particulates that could interfere with the analysis. A PTFE filter is recommended to minimize the risk of the analyte adsorbing to the filter material. Dilution is often necessary to bring the analyte concentration within the linear range of the analytical instrument.[12]

-

-

Quantification:

-

Action: Determine the concentration of Fluorescein Sodium Salt in the diluted filtrate using a validated analytical technique. UV-Visible spectrophotometry is a straightforward method, measuring the absorbance at its λmax (~491 nm).[3][6] A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

-

Rationale: The analytical method provides a precise measurement of the solute concentration in the saturated solution, which, by definition, is its solubility.[12]

-

-

Data Reporting:

-

Action: Report the solubility in standard units, such as mg/mL or g/L, and always specify the solvent and the temperature at which the measurement was performed.

-

Rationale: Solubility is temperature-dependent, so including this information is essential for the reproducibility and comparison of results.[12]

-

Conclusion

Fluorescein Sodium Salt is a highly polar, ionic compound characterized by its excellent solubility in water and other polar protic solvents like methanol and ethanol. Its solubility is profoundly influenced by the pH of the medium, decreasing significantly in acidic conditions. For researchers, scientists, and drug development professionals, a thorough grasp of these solubility characteristics is not merely academic; it is a practical necessity for the preparation of reliable reagents, the development of stable formulations, and the execution of accurate experimental assays. The standardized shake-flask method provides a robust framework for determining solubility, ensuring data integrity and inter-laboratory consistency.

References

- General Experimental Protocol for Determining Solubility. Benchchem.

- Sodium Fluorescein | C20H10Na2O5 | CID 10608.

- Fluorescein Sodium | 518-47-8. ChemicalBook.

- Fluorescein Dye & its Sodium Salt | Structure & Uses. Macsen Labs.

- Physical and chemical properties of fluorescein sodium.

- Fluorescein Sodium Salt Fluorescent Tracer NaFluo. Sigma-Aldrich.

- How to Determine Solubility: 14 Steps (with Pictures). wikiHow.

- Fluorescein (F7505)

- Fluorescein Sodium Salt. ChemBK.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Method for determining solubility of a chemical compound.

- Certain Factors Influencing the Staining Properties of Fluorescein Deriv

- How To Determine Solubility Of Organic Compounds? YouTube, Chemistry For Everyone.

- Fluorescein Sodium. Japanese Pharmacopoeia.

- Fluorescein Sodium CAS#: 518-47-8. ChemicalBook.

- Fluorescein Sodium Salt (C.I. 45350) Extra Pure - Safety Data Sheet.

- Fluorescein | C20H12O5 | CID 16850.

- Fluorescein | 2321-07-5. ChemicalBook.

- Fluorescein, disodium salt CAS 518-47-8.

- On the Solv

- Fluorescein sodium salt solution. Reddit.

- Fluorescein sodium salt used as fluorescent tracer. Sigma-Aldrich.

- Solvatochromism of Fluorescein in Aqueous Aprotic Solvents.

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. mdpi.com [mdpi.com]

- 3. Fluorescein Sodium | 518-47-8 [chemicalbook.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Fluorescein | 2321-07-5 [chemicalbook.com]

- 6. Fluorescein Sodium CAS#: 518-47-8 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Effect of Concentration on Fluorescein Fluorescence Intensity

For researchers, scientists, and drug development professionals leveraging fluorescence-based assays, a comprehensive understanding of a fluorophore's behavior is paramount to generating accurate and reproducible data. Fluorescein, a widely used fluorescent tracer, exhibits a complex relationship between its concentration and fluorescence intensity.[1] This guide provides a detailed exploration of this relationship, moving beyond a simple linear correlation to dissect the underlying photophysical phenomena that dictate fluorescein's emissive properties. Herein, we will delve into the mechanisms of concentration-dependent fluorescence, provide field-proven experimental protocols for its characterization, and offer insights into mitigating potential artifacts in your assays.

Fundamentals of Fluorescein Fluorescence

Fluorescence is a molecular phenomenon where a substance absorbs light at a specific wavelength and, after a brief interval, emits light at a longer wavelength.[2] This process can be elegantly visualized using a Jablonski diagram, which illustrates the electronic state transitions of a fluorophore.[2]

Fluorescein and its derivatives, such as Fluorescein isothiocyanate (FITC), are renowned for their high absorptivity, excellent fluorescence quantum yield, and good water solubility.[1] FITC is a derivative of fluorescein functionalized with an isothiocyanate group, making it reactive towards amine and sulfhydryl groups on proteins for labeling purposes.[3] Typically, fluorescein exhibits an excitation maximum around 495 nm and an emission maximum around 519 nm, resulting in a characteristic green fluorescence.[3][4]

Several factors can influence fluorescein's fluorescence, including pH, temperature, solvent polarity, and the presence of quenching agents.[5][6] However, one of the most critical, and often overlooked, factors is its own concentration.

The Non-Linear Relationship: Concentration and Fluorescence Intensity

At very dilute concentrations, the fluorescence intensity of fluorescein is directly proportional to its concentration.[5] This linear relationship is the foundation of many quantitative fluorescence assays. However, as the concentration increases, this linearity is lost, and the fluorescence intensity begins to plateau and can even decrease. This deviation is primarily due to two phenomena: the inner filter effect and concentration quenching.[7][8]

The Inner Filter Effect (IFE)

The inner filter effect is an artifact of high sample absorbance and is not a true quenching process.[8] It is categorized into two types:

-

Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the fluorophore molecules at the front of the cuvette, reducing the amount of light that reaches the molecules in the center of the cuvette where the emission is typically measured.[7][9] This leads to a lower than expected fluorescence signal.

-

Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by other fluorophore molecules in the solution.[7] This is more pronounced when there is a significant overlap between the absorption and emission spectra of the fluorophore.

Concentration Quenching (Self-Quenching)

Concentration quenching, also known as self-quenching, is a true photophysical process where an increase in fluorophore concentration leads to a decrease in the fluorescence quantum yield.[10] This phenomenon arises from intermolecular interactions between fluorophore molecules at high concentrations. Several mechanisms can contribute to concentration quenching:

-

Collisional Quenching: An excited fluorophore collides with a ground-state fluorophore, leading to non-radiative de-excitation of the excited molecule.[11][12]

-

Static Quenching: Formation of non-fluorescent dimers or higher-order aggregates at high concentrations.[11][13] These aggregates have different photophysical properties and often provide non-radiative decay pathways, thus quenching fluorescence.[14] This is also referred to as aggregation-caused quenching (ACQ).[13][14]

-

Förster Resonance Energy Transfer (FRET): Energy transfer from an excited donor fluorophore to a ground-state acceptor fluorophore of the same type (homo-FRET).[12] While homo-FRET does not necessarily lead to a loss of the total number of emitted photons, it can result in fluorescence depolarization and can contribute to quenching if the acceptor has a non-radiative decay pathway.

Experimental Workflow: Characterizing the Concentration Effect

To reliably utilize fluorescein in quantitative assays, it is crucial to experimentally determine its concentration-dependent fluorescence profile under your specific experimental conditions.

Materials and Instrumentation

-

Fluorescein Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) of fluorescein sodium salt in a suitable buffer (e.g., 100 mM sodium borate buffer, pH 9.0).[15] Protect the solution from light.

-

Dilution Buffer: Use the same buffer for all dilutions to maintain consistent pH and ionic strength.

-

Instrumentation: A fluorescence microplate reader or a spectrofluorometer is required.[15][16] The instrument should be equipped with appropriate filters or monochromators for fluorescein's excitation and emission wavelengths (e.g., Excitation: 485 nm, Emission: 520-530 nm).[17]

-

Microplates: Use black, opaque-walled microplates to minimize well-to-well crosstalk and background fluorescence.[15]

Step-by-Step Protocol for Generating a Concentration Curve

-

Prepare a Serial Dilution Series:

-

Perform a serial dilution of the fluorescein stock solution in your chosen buffer directly in the microplate.

-

A broad concentration range is recommended to capture the linear and non-linear portions of the curve (e.g., from picomolar to micromolar concentrations).[15]

-

Include a buffer-only blank for background subtraction.

-

Prepare each concentration in triplicate or quadruplicate for statistical robustness.[17]

-

-

Instrument Setup and Measurement:

-

Set the excitation and emission wavelengths appropriate for fluorescein.[17]

-

Optimize the detector gain or sensitivity to ensure the highest concentration in the linear range is below the saturation limit of the detector.

-

Acquire the fluorescence intensity readings for all wells.

-

-

Data Analysis:

-

Subtract the average fluorescence intensity of the blank wells from all other readings.

-

Plot the background-subtracted fluorescence intensity (y-axis) against the fluorescein concentration (x-axis).

-

Identify the linear range of the curve. For quantitative assays, it is imperative to work within this linear range.

-

Expected Results and Interpretation

The resulting plot will typically show an initial linear increase in fluorescence intensity with concentration, followed by a plateau and then a decrease at higher concentrations.